molecular formula C10H14BrN B1282661 [(3-Bromophenyl)methyl](propan-2-yl)amine CAS No. 110079-41-9

[(3-Bromophenyl)methyl](propan-2-yl)amine

Cat. No.: B1282661
CAS No.: 110079-41-9
M. Wt: 228.13 g/mol
InChI Key: DSUQYYCFSZHYJB-UHFFFAOYSA-N
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Description

(3-Bromophenyl)methylamine is an organic compound with the molecular formula C10H14BrN It is a derivative of phenylmethylamine, where the phenyl ring is substituted with a bromine atom at the third position and an isopropyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)methylamine can be achieved through several methods. One common approach involves the reaction of 3-bromobenzyl chloride with isopropylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the amine group.

Another method involves the reductive amination of 3-bromobenzaldehyde with isopropylamine using a reducing agent such as sodium cyanoborohydride. This method provides a high yield of the desired product under mild reaction conditions.

Industrial Production Methods

In an industrial setting, the production of (3-Bromophenyl)methylamine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the bromine substituent can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding phenylmethylamine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or sodium cyanide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Phenylmethylamine.

    Substitution: Hydroxy, cyano, or thiol derivatives.

Scientific Research Applications

(3-Bromophenyl)methylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine substituent and the isopropyl group play crucial roles in modulating the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

(3-Bromophenyl)methylamine can be compared with other similar compounds, such as:

    (4-Bromophenyl)methylamine: Similar structure but with the bromine atom at the fourth position.

    (3-Chlorophenyl)methylamine: Chlorine substituent instead of bromine.

    (3-Bromophenyl)methylamine: Methyl group instead of isopropyl group.

The uniqueness of (3-Bromophenyl)methylamine lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-8(2)12-7-9-4-3-5-10(11)6-9/h3-6,8,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSUQYYCFSZHYJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20552238
Record name N-[(3-Bromophenyl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20552238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110079-41-9
Record name N-[(3-Bromophenyl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20552238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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